3-Ethyl 1-methyl 4-oxopyrrolidine-1,3-dicarboxylate
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Overview
Description
3-Ethyl 1-methyl 4-oxopyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C9H13NO5 It is a derivative of pyrrolidine, a five-membered lactam ring, and is characterized by the presence of ester groups at positions 1 and 3, along with a ketone group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 1-methyl 4-oxopyrrolidine-1,3-dicarboxylate typically involves the esterification of pyrrolidine derivatives. One common method involves the reaction of 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl 1-methyl 4-oxopyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Ethyl 1-methyl 4-oxopyrrolidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethyl 1-methyl 4-oxopyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups and ketone moiety allow the compound to form hydrogen bonds and other interactions with target molecules, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-tert-Butyl 3-ethyl 3-methyl-4-oxopyrrolidine-1,3-dicarboxylate: This compound has a similar structure but includes a tert-butyl group, which can influence its reactivity and applications.
1-benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate:
Uniqueness
3-Ethyl 1-methyl 4-oxopyrrolidine-1,3-dicarboxylate is unique due to its specific ester and ketone functional groups, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H13NO5 |
---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
3-O-ethyl 1-O-methyl 4-oxopyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C9H13NO5/c1-3-15-8(12)6-4-10(5-7(6)11)9(13)14-2/h6H,3-5H2,1-2H3 |
InChI Key |
QNXVFOOSLMUNFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC1=O)C(=O)OC |
Origin of Product |
United States |
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